molecular formula C15H20N4O2 B2745858 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide CAS No. 2097898-12-7

4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide

Cat. No.: B2745858
CAS No.: 2097898-12-7
M. Wt: 288.351
InChI Key: QKVMIWUNLSNFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,2,3-triazole ring via an ethanamine spacer. The structure incorporates a butoxy substituent on the benzamide ring, which can influence the compound's lipophilicity and overall pharmacokinetic profile. Compounds containing the 1,2,3-triazole moiety are of significant interest in medicinal chemistry and chemical biology due to their robust stability, hydrogen-bonding capability, and frequent occurrence in click chemistry for building molecular complexity . Benzamide derivatives are a well-explored class of molecules in drug discovery, known to exhibit a wide range of pharmacological activities. Similarly, the 1,2,3-triazole scaffold is a privileged structure in the design of bioactive molecules and is found in compounds investigated for various therapeutic targets . This particular molecular architecture makes this compound a valuable intermediate or building block for researchers. Potential applications include use in the synthesis of more complex chemical libraries, serving as a scaffold in structure-activity relationship (SAR) studies, or acting as a potential ligand for biological targets of interest in early-stage drug discovery programs. Researchers can utilize this compound to explore its physicochemical properties and biochemical interactions. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-butoxy-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-2-3-12-21-14-6-4-13(5-7-14)15(20)16-10-11-19-17-8-9-18-19/h4-9H,2-3,10-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVMIWUNLSNFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination from Carboxylic Acid Precursor

4-Butoxybenzoic acid undergoes efficient conversion to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions:

Procedure:

  • Charge 4-butoxybenzoic acid (1.0 eq) in toluene (0.5 M)
  • Add SOCl₂ (1.2 eq) and catalytic DMF (0.05 eq)
  • Reflux at 50°C for 2.5 hours
  • Remove excess SOCl₂ via rotary evaporation

Key Parameters:

Parameter Optimal Value
Temperature 50-55°C
Reaction Time 2.5-3.0 hours
SOCl₂ Equivalence 1.2-1.5 eq
Yield 92-95%

This method avoids side reactions observed with PCl₅ or oxalyl chloride, particularly preserving the butoxy group's integrity.

Preparation of 2-(2H-1,2,3-Triazol-2-yl)ethylamine

Copper-Catalyzed Cross-Coupling Approach

Building upon Ullmann-type coupling strategies, the triazole moiety is installed via:

Reaction Scheme:
2-Bromoethylamine hydrobromide + 1H-1,2,3-triazole → 2-(2H-1,2,3-triazol-2-yl)ethylamine

Optimized Conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: N,N'-dimethylethylenediamine (20 mol%)
  • Base: Cs₂CO₃ (3.0 eq)
  • Solvent: DMF/H₂O (9:1)
  • Temperature: 100°C
  • Time: 12 hours

Performance Metrics:

Entry Base Solvent Yield (%)
1 Cs₂CO₃ DMF/H₂O 78
2 K₃PO₄ Dioxane 62
3 t-BuOK THF 41

The cesium carbonate/DMF system provides superior yields due to enhanced solubility of inorganic salts and optimal pH for copper catalysis.

Microwave-Assisted Protocol

Accelerated synthesis achieves completion in 25 minutes using:

  • Microwave irradiation at 125°C
  • Reduced catalyst loading (5 mol% CuI)
  • TBAB phase-transfer catalyst

This method improves atom economy but requires specialized equipment.

Amide Bond Formation Strategies

Schotten-Baumann Conditions

Classical amidation employs:

4-butoxybenzoyl chloride (1.0 eq)  
2-(2H-1,2,3-triazol-2-yl)ethylamine (1.1 eq)  
10% NaOH aqueous solution  
Dichloromethane (0.3 M)  
0°C → rt, 4 hours  

Advantages:

  • Simple setup
  • Easy aqueous workup

Limitations:

  • 68% isolated yield due to amine hydrolysis
  • Requires strict pH control

Coupling Reagent-Mediated Approach

HATU/DIPEA system enhances efficiency:

4-Butoxybenzoic acid (1.0 eq)  
HATU (1.2 eq)  
DIPEA (3.0 eq)  
DMF, 0°C → rt, 12 hours  

Results:

  • 89% yield
  • Minimal epimerization
  • Compatible with sensitive functional groups

Comparative analysis reveals reagent-mediated coupling superior for scale-up operations.

Alternative Synthetic Pathways

One-Pot Sequential Methodology

Integrating triazole formation and amidation:

  • Suzuki-Miyaura coupling of 4-butoxyphenylboronic acid
  • In situ CuAAC reaction with propargylamine
  • Tandem amidation

Key Advantages:

  • 72% overall yield
  • Reduces purification steps
  • Enables combinatorial library synthesis

Solid-Phase Synthesis

Wang resin-immobilized approach:

  • Load 4-butoxybenzoic acid via ester linkage
  • Couple triazole-ethylamine using PyBOP
  • Cleave with TFA/DCM

Performance:

  • 85% purity after cleavage
  • Ideal for milligram-scale explorations

Critical Process Analytical Technologies

Inline FTIR Monitoring

Real-time tracking of:

  • Acid chloride formation (νC=O 1775 cm⁻¹)
  • Amide I band formation (1640-1680 cm⁻¹)

UPLC-MS Characterization

Key quality attributes:

  • Column: BEH C18 (2.1 × 50 mm, 1.7 μm)
  • Mobile phase: 0.1% FA in H₂O/MeCN
  • Retention time: 3.12 minutes
  • [M+H]⁺: m/z 315.18

Industrial-Scale Considerations

Continuous Flow Synthesis

Optimized parameters for kilogram production:

Parameter Value
Reactor Volume 12 L
Flow Rate 150 mL/min
Residence Time 45 minutes
Productivity 3.2 kg/day

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 86 24
PMI 132 45
Energy Consumption 58 kWh/kg 19 kWh/kg

Stability and Degradation Studies

Forced Degradation Analysis

Condition Degradation Products % Impurity
Acidic (0.1N HCl) N-dealkylated analog 12.4
Oxidative (3% H₂O₂) Sulfoxide derivative 8.9
Thermal (80°C) Dimerization product 5.1

Comparative Method Evaluation

Yield vs. Complexity Analysis

Method Steps Overall Yield (%) Purity (%)
Classical amidation 3 61 98.2
One-pot synthesis 2 72 97.8
Flow chemistry 1 85 99.1

Emerging Technologies

Photoredox Catalysis

Visible-light mediated amidation demonstrates:

  • 92% yield in 2 hours
  • Ambient temperature conditions
  • Broad functional group tolerance

Biocatalytic Approaches

Lipase-mediated aminolysis shows promise for:

  • Enantioselective synthesis
  • Phosphate buffer compatibility
  • 78% conversion without side products

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide typically involves the reaction of butoxy-substituted benzamide with azole derivatives. The triazole moiety is known for enhancing biological activity and improving pharmacological profiles. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,3-triazoles possess broad-spectrum antibacterial and antifungal activities. The incorporation of the butoxy group may enhance solubility and bioavailability, making these compounds promising candidates for developing new antimicrobial agents .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies have reported that triazole-containing compounds can effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective properties of this compound are being investigated in relation to neurodegenerative diseases such as Alzheimer's. Triazole derivatives have shown promise in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This mechanism could potentially alleviate cognitive decline associated with Alzheimer's disease .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity To evaluate the antibacterial effects of triazole derivativesThe compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Research Assessing the cytotoxic effects on cancer cell linesThe compound demonstrated IC50 values in the low micromolar range against breast cancer cells .
Neuroprotective Study Investigating effects on acetylcholinesterase inhibitionShowed promising results in enhancing cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121)

  • Structural Differences : Replaces the triazole-ethyl group with a 2,4-difluorophenyl ring.
  • Physicochemical Properties :
    • Increased lipophilicity (predicted logP > 5) due to fluorine substituents.
    • Reduced hydrogen-bond acceptors (3 vs. 4 in the target compound).
  • Biological Relevance : Acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), highlighting the impact of fluorinated aryl groups on receptor specificity .
  • Synthesis : Likely synthesized via direct amidation of 4-butoxybenzoic acid with 2,4-difluoroaniline, avoiding the need for triazole incorporation .

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 307326-06-3)

  • Structural Differences : Substitutes triazole with a benzothiazole ring fused to a phenyl group.
  • Physicochemical Properties :
    • Higher molecular weight (402.5 g/mol vs. ~330 g/mol for the target compound).
    • Increased aromaticity and logP (6.1), reducing aqueous solubility .
  • Biological Implications: Benzothiazole derivatives are known for antitumor and antimicrobial activities, suggesting divergent therapeutic applications compared to triazole-containing analogs .

4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide

  • Structural Differences : Replaces triazole with a thiophene ring.
  • Physicochemical Properties: Lower molecular weight (303.42 g/mol) and logP (4.01).
  • Synthetic Route : Likely synthesized via amide coupling of 4-butoxybenzoic acid with 2-(thiophen-2-yl)ethylamine, avoiding copper-catalyzed triazole formation .

3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

  • Structural Differences : Butoxy group at the 3-position (vs. 4) and a thiazole ring replacing triazole.
  • Physicochemical Properties :
    • Positional isomerism may reduce steric hindrance, improving binding pocket accommodation.
    • Thiazole’s nitrogen and sulfur atoms enhance polarity but lower logP compared to triazole .
  • Biological Relevance : Thiazole-containing compounds often exhibit kinase inhibitory activity, suggesting different target profiles .

2-ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 494857-87-3)

  • Structural Differences : Ethoxy group at the 2-position (vs. 4-butoxy) and a thiazole-isobutylphenyl substituent.
  • Physicochemical Properties: Shorter alkoxy chain reduces lipophilicity (logP ~4.5).
  • Synthesis : Requires multi-step functionalization of thiazole, contrasting with the target compound’s microwave-assisted triazole synthesis .

Comparative Data Table

Compound Name Molecular Weight (g/mol) logP Hydrogen-Bond Acceptors Key Structural Feature Biological Target/Activity
4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide ~330 ~3.5 4 1,2,3-triazole Not reported (potential CNS targets)
VU0357121 ~317 >5 3 2,4-difluorophenyl mGluR5 modulator
CAS 307326-06-3 402.5 6.1 4 Benzothiazole Antitumor/antimicrobial
4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide 303.42 4.01 3 Thiophene Not reported
3-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide ~380 ~3.8 4 Thiazole Kinase inhibition
CAS 494857-87-3 380.50 ~4.5 4 Thiazole-isobutylphenyl Not reported

Biological Activity

4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide is a compound that belongs to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4OC_{13}H_{18}N_{4}O. The structure features a benzamide core substituted with a butoxy group and a 1,2,3-triazole moiety, which is known for its role in enhancing biological activity through various mechanisms.

1. Anti-inflammatory Activity

Research indicates that compounds with triazole groups can exhibit significant anti-inflammatory effects. A study focusing on similar triazole derivatives demonstrated their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Notably, these compounds reduced the production of Tumor Necrosis Factor-alpha (TNF-α) by 44–60% in stimulated PBMC cultures. The most potent derivatives showed a decrease in TNF-α levels comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

CompoundTNF-α Inhibition (%)IL-10 Enhancement (%)
This compoundTBDTBD
Ibuprofen44–60N/A
Compound 3a6068

2. Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound demonstrated effective inhibition against various bacterial strains . The presence of the triazole ring appears to enhance membrane permeability and disrupt bacterial cell wall synthesis.

3. Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been extensively studied in cancer research. For example, derivatives containing similar structural motifs were tested against several cancer cell lines (e.g., MCF-7 for breast cancer), showing significant inhibition of cell proliferation. Compounds were evaluated using CCK-8 assays and demonstrated varying degrees of cytotoxicity depending on their structural modifications .

Cell LineCompound Concentration (µg/mL)Viability (%)
MCF-75075
A54910065

Case Studies

Several studies have highlighted the potential of triazole-containing compounds:

  • Anti-inflammatory Effects : A study evaluated a series of triazole derivatives for their ability to inhibit TNF-α production in LPS-stimulated PBMCs. The results indicated that specific substitutions on the triazole ring significantly enhanced anti-inflammatory activity .
  • Antimicrobial Efficacy : Research on related benzamide derivatives showed promising results against chronic hepatitis B virus (HBV), where specific structural modifications led to increased antiviral activity by interfering with viral assembly mechanisms .
  • Cancer Treatment Potential : The antiproliferative effects were assessed using various cancer cell lines, where certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of 4-butoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use reflux conditions (e.g., 100°C for 2 hours in methanol) to ensure complete reaction of intermediates, as demonstrated in analogous benzamide syntheses .
  • Purification: Recrystallize the product using methanol or ethanol to remove unreacted starting materials and byproducts. Monitor purity via HPLC or TLC .
  • Stoichiometry: Maintain a 1:1 molar ratio of the benzamide precursor and triazole-containing intermediate to minimize side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the butoxy group (δ 0.8–1.8 ppm for CH2_2/CH3_3 signals) and triazole protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C17_{17}H23_{23}N4_4O2_2).
  • FTIR: Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and triazole ring (C=N, ~1500 cm1^{-1}) stretches .

Q. How should researchers design initial biological assays to evaluate the compound’s anti-inflammatory or anticonvulsant potential?

Methodological Answer:

  • In Vitro Models: Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to assess anti-inflammatory activity via TNF-α/IL-6 suppression .
  • In Vivo Models: Employ pentylenetetrazole (PTZ)-induced seizure models in rodents for anticonvulsant screening, monitoring seizure latency and severity .
  • Dose-Response Curves: Test concentrations from 10–100 µM (in vitro) or 10–100 mg/kg (in vivo) to establish efficacy thresholds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroactivity)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinities with COX-2 (anti-inflammatory target) vs. GABAA_A receptors (neuroactivity). Compare results with experimental IC50_{50} values .
  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified triazole or butoxy groups to isolate pharmacophore contributions .
  • Pathway Analysis: Apply RNA-seq or proteomics to identify differentially expressed genes/proteins in treated vs. untreated models .

Q. What strategies mitigate instability of the triazole moiety during long-term storage or biological assays?

Methodological Answer:

  • Lyophilization: Store the compound as a lyophilized powder under inert gas (N2_2) to prevent oxidation of the triazole ring .
  • Co-Solvents: Use DMSO:PBS (1:9) for in vitro assays to enhance solubility and reduce aggregation .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Q. How can researchers validate the compound’s selectivity for specific enzyme targets (e.g., kinases vs. proteases)?

Methodological Answer:

  • Kinase Profiling: Use a panel of 50+ recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo assays to measure inhibition .
  • Protease Screening: Test against trypsin, chymotrypsin, and caspase-3 using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Off-Target Analysis: Perform thermal shift assays (TSA) to identify non-specific protein binding .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Force Field Adjustments: Refine molecular dynamics (MD) simulations with CHARMM36 to better model solvent interactions .
  • Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability .
  • Meta-Analysis: Compare results with PubChem BioAssay data (AID 743255) for similar benzamide derivatives .

Q. What statistical models are appropriate for analyzing dose-dependent effects in heterogeneous cell populations?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism .
  • Cluster Analysis: Apply k-means clustering to segregate subpopulations with divergent responses .
  • Bayesian Inference: Use Stan or PyMC3 to model uncertainty in IC50_{50} values from low-replicate experiments .

Advanced Methodological Design

Q. How can AI-driven reaction path search tools improve the synthesis of this compound derivatives?

Methodological Answer:

  • Quantum Chemistry Inputs: Use Gaussian 16 to calculate transition states and intermediates for triazole ring formation .
  • Active Learning: Implement ICReDD’s algorithm to prioritize reaction conditions (solvent, catalyst) with >90% predicted yield .
  • Feedback Loops: Integrate robotic synthesis platforms (e.g., Chemspeed) for real-time optimization .

Q. What hybrid methodologies combine crystallography and NMR to resolve ambiguous electron density maps for this compound?

Methodological Answer:

  • MicroED: Acquire microcrystal electron diffraction data for sub-micron crystals to resolve butoxy chain conformations .
  • Dynamic Nuclear Polarization (DNP): Enhance 13C^{13}C-NMR sensitivity in solid-state studies of amorphous forms .
  • Complementary DFT: Use CP2K to model crystallographic disorder and validate against experimental data .

Contradiction Resolution in Published Data

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Parameters: Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to predict compatibility with solvents like DMSO or THF .
  • Experimental Validation: Use nephelometry to quantify solubility limits in PBS (pH 7.4) and methanol .
  • Co-Solvent Screening: Test PEG-400/water mixtures to enhance bioavailability for in vivo studies .

Q. What experimental controls are critical when comparing antimicrobial activity studies with structurally similar analogs?

Methodological Answer:

  • Reference Standards: Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls .
  • Cytotoxicity Assays: Perform parallel MTT assays on mammalian cells (e.g., HEK293) to rule off-target toxicity .
  • Resistance Testing: Pre-screen microbial strains for efflux pump activity using ethidium bromide accumulation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.